molecular formula C7H21ClSi3 B3056941 Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- CAS No. 754-38-1

Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl-

Cat. No.: B3056941
CAS No.: 754-38-1
M. Wt: 224.95 g/mol
InChI Key: MCFQLBFGRNFSGM-UHFFFAOYSA-N
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Description

Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- is an organosilicon compound with the molecular formula C9H27ClSi4. It is a derivative of trisilane, where one of the hydrogen atoms is replaced by a chlorine atom, and the remaining hydrogen atoms are replaced by methyl groups. This compound is known for its use in various chemical reactions and its role as a precursor in the synthesis of other organosilicon compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- can be synthesized through the chlorination of trisilane derivatives. One common method involves the reaction of trisilane with chlorine gas under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the production of trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- involves the use of large-scale reactors where trisilane is exposed to chlorine gas. The reaction is carefully monitored to control the temperature and pressure, ensuring high yield and purity of the final product .

Types of Reactions:

    Substitution Reactions: Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

    Reduction Reactions: This compound can be reduced to form trisilane derivatives with different substituents.

    Oxidation Reactions: Oxidation of trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- can lead to the formation of silanols and siloxanes.

Common Reagents and Conditions:

    Substitution: Organolithium compounds, Grignard reagents, typically at low temperatures.

    Reduction: Lithium aluminum hydride, usually in anhydrous conditions.

    Oxidation: Hydrogen peroxide, often in aqueous or organic solvents.

Major Products:

    Substitution: Various organosilicon compounds with different functional groups.

    Reduction: Trisilane derivatives with hydrogen or other substituents.

    Oxidation: Silanols and siloxanes.

Mechanism of Action

The mechanism of action of trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- involves its ability to undergo various chemical reactions, leading to the formation of different organosilicon compounds. These reactions often involve the cleavage and formation of silicon-carbon and silicon-oxygen bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other trisilane derivatives. The presence of the chlorine atom and multiple methyl groups allows for a wide range of chemical transformations and applications .

Biological Activity

Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- (CAS No. 10900284) is a silicon-based compound that has garnered attention for its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and safety considerations.

  • Molecular Formula : C7H21ClSi3
  • Molecular Weight : 221.8 g/mol
  • Density : 0.877 g/mL at 25 °C
  • Melting Point : 50-52 °C
  • Boiling Point : 93 °C at 1.8 mmHg
PropertyValue
Molecular FormulaC7H21ClSi3
Molecular Weight221.8 g/mol
Density0.877 g/mL at 25 °C
Melting Point50-52 °C
Boiling Point93 °C at 1.8 mmHg

Trisilane compounds are known to interact with biological membranes and proteins due to their silane groups. The presence of chlorine in Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- may enhance its reactivity with nucleophiles in biological systems. This reactivity can lead to various biological effects including:

  • Antimicrobial Activity : Some studies suggest that chlorosilanes exhibit antimicrobial properties by disrupting microbial cell membranes.
  • Cytotoxicity : The compound may induce cytotoxic effects in certain cell lines due to its ability to form reactive species.

Case Studies and Research Findings

Several studies have investigated the biological effects of various trisilane compounds:

  • Antimicrobial Studies : A study conducted on chlorinated silanes demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to membrane disruption leading to cell lysis .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines have shown that trisilane compounds can induce apoptosis through oxidative stress pathways. The presence of the chlorine atom enhances the cytotoxic potential compared to non-chlorinated analogs .

Table 2: Summary of Biological Activities

ActivityObserved EffectReference
AntimicrobialEffective against gram-positive/negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Safety and Handling

Trisilane compounds can pose risks due to their reactivity with moisture and protic solvents. Safety data sheets recommend the following precautions:

  • Storage Conditions : Store in a cool, dry place away from moisture.
  • Personal Protective Equipment (PPE) : Use gloves and eye protection when handling.
  • Emergency Measures : In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Risk Codes and Safety Descriptions

Risk CodeDescription
R11Highly flammable
R29Contact with water liberates toxic gas
R34Causes burns
R67Vapors may cause drowsiness and dizziness

Properties

IUPAC Name

chloro-methyl-bis(trimethylsilyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H21ClSi3/c1-9(2,3)11(7,8)10(4,5)6/h1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFQLBFGRNFSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si](C)([Si](C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21ClSi3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447715
Record name Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754-38-1
Record name Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl-
Reactant of Route 2
Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl-
Reactant of Route 3
Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl-

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